Spectroscopic Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole: A Technical Guide
Spectroscopic Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole: A Technical Guide
This guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(3-chlorophenyl)-5-methyl-1H-imidazole. In the absence of a complete, published experimental dataset for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to serve as a predictive reference for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to guide the synthesis, purification, and characterization of this and related heterocyclic compounds.
Introduction and Molecular Structure
2-(3-chlorophenyl)-5-methyl-1H-imidazole belongs to the substituted imidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Accurate structural elucidation is the cornerstone of any chemical research or drug development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for providing unambiguous structural confirmation.
This guide will detail the predicted spectroscopic signatures of the title compound, providing a robust framework for its identification. The molecular structure and atom numbering scheme used for spectral assignments are presented below.
Caption: Molecular structure of 2-(3-chlorophenyl)-5-methyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the imidazole ring protons, the methyl protons, and the protons of the 3-chlorophenyl ring. The electron-donating methyl group and the electron-withdrawing/anisotropic effects of the chlorophenyl ring will influence the chemical shifts.
Causality Behind Predictions:
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N-H Proton: The imidazole N-H proton is expected to be a broad singlet at a high chemical shift, often in the range of 12-13 ppm, due to hydrogen bonding and its acidic nature.[1]
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Imidazole C4-H: This proton is a singlet and its chemical shift is influenced by the adjacent methyl group.
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Methyl Protons (C5-CH₃): The methyl group protons will appear as a sharp singlet, typically in the range of 2.2-2.4 ppm.
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Chlorophenyl Protons: The four protons on the 3-chlorophenyl ring will form a complex multiplet system. The proton at the C2' position will be a singlet or a narrow triplet. The proton at C6' will likely be a doublet of doublets. The protons at C4' and C5' will also show complex splitting patterns, appearing in the aromatic region (7.0-8.0 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N1-H | 12.5 - 13.5 | Broad Singlet | 1H |
| C2'-H | ~7.9 | Singlet / Triplet (t) | 1H |
| C6'-H | ~7.8 | Doublet (d) | 1H |
| C4'-H, C5'-H | 7.3 - 7.5 | Multiplet (m) | 2H |
| C4-H | ~7.1 | Singlet | 1H |
| C5-CH₃ | ~2.3 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 9 distinct signals, as the C4' and C5' carbons of the phenyl ring are not equivalent.
Causality Behind Predictions:
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Imidazole Carbons: The C2 carbon, bonded to two nitrogen atoms and the phenyl ring, will be the most downfield among the imidazole carbons. The C5 carbon, bearing the methyl group, will also be downfield, while the C4 carbon will be more upfield.
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Phenyl Carbons: The carbon atom attached to the chlorine (C3') will have its chemical shift influenced by the halogen's inductive effect. The carbon attached to the imidazole ring (C1') will also be significantly downfield. Other aromatic carbons typically resonate between 125-135 ppm.[2]
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Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift, typically between 10-15 ppm.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C5 | ~137 |
| C3' (C-Cl) | ~134 |
| C1' | ~131 |
| C4', C5', C6' | 125 - 130 |
| C2' | ~124 |
| C4 | ~122 |
| C5-CH₃ | ~13 |
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra.
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Sample Preparation: Dissolve 5-10 mg of 2-(3-chlorophenyl)-5-methyl-1H-imidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]
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Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies.
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Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence.
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For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
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Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Causality Behind Predictions:
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N-H Stretch: The N-H bond of the imidazole ring will exhibit a broad absorption band in the high-frequency region due to hydrogen bonding.[3][4]
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C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.[4]
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C=N and C=C Stretches: The double bonds within the imidazole and phenyl rings will produce a series of characteristic sharp peaks in the 1400-1650 cm⁻¹ region.[4]
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C-Cl Stretch: The carbon-chlorine bond will show a stretching absorption in the fingerprint region.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 2960 | Medium, Sharp |
| C=N and C=C Stretches (Ring) | 1450 - 1620 | Strong-Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Experimental Protocol for IR Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
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Press the mixture into a transparent pellet using a hydraulic press.
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Data Acquisition:
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Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Data Analysis:
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Identify the major absorption bands and assign them to the corresponding functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrum (Electron Impact)
Under Electron Impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺), which then undergoes fragmentation. The molecular weight of C₁₀H₉ClN₂ is 192.65 g/mol . The molecular ion peak should appear at m/z 192, with an M+2 peak at m/z 194 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
Predicted Fragmentation Pathway: The primary fragmentation is likely to involve the cleavage of the bond between the imidazole and phenyl rings. Other fragmentations could include the loss of a methyl radical or HCN from the imidazole ring.
Caption: Predicted major fragmentation pathway for 2-(3-chlorophenyl)-5-methyl-1H-imidazole.
| m/z (Mass/Charge) | Predicted Identity | Notes |
| 192 / 194 | [M]⁺˙ (Molecular Ion) | Isotope pattern confirms one chlorine atom. |
| 177 / 179 | [M - CH₃]⁺ | Loss of the methyl radical. |
| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 81 | [C₄H₅N₂]⁺ | Methyl-imidazole cation. |
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
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Ionization: Use Electron Impact (EI) ionization with a standard energy of 70 eV.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.
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Data Analysis:
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Identify the molecular ion peak and confirm its mass and isotopic pattern.
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Analyze the major fragment ions to deduce the fragmentation pattern, which helps to confirm the proposed structure.
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Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive reference for the synthesis and analysis of this compound. The provided interpretations, grounded in established chemical principles and data from related structures, should enable researchers to confidently identify and characterize this molecule, ensuring its structural integrity for further applications in research and development.
References
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Per-Ola, Norrby. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. AIP Publishing. Available at: [Link]
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ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]
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Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
